molecular formula C14H20N2O4 B14689618 2-(3-Phenylpropyl)-1,3-propanediol dicarbamate CAS No. 25462-36-6

2-(3-Phenylpropyl)-1,3-propanediol dicarbamate

Cat. No.: B14689618
CAS No.: 25462-36-6
M. Wt: 280.32 g/mol
InChI Key: DYTUFDFHENBVTG-UHFFFAOYSA-N
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Description

2-(3-Phenylpropyl)-1,3-propanediol dicarbamate is an organic compound belonging to the carbamate family Carbamates are widely recognized for their stability and versatility in various chemical and biological applications

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylpropyl)-1,3-propanediol dicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(3-Phenylpropyl)-1,3-propanediol dicarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can modulate inter- and intramolecular interactions with target enzymes or receptors, often through hydrogen bonding and conformational restriction . This allows the compound to exert its effects by stabilizing or inhibiting specific biological processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylcarbamate: Similar in structure but lacks the additional propyl and diol groups.

    Methylcarbamate: A simpler carbamate derivative with different reactivity and applications.

    Ethylcarbamate: Another related compound with distinct properties and uses.

Uniqueness

2-(3-Phenylpropyl)-1,3-propanediol dicarbamate is unique due to its specific structural features, which confer enhanced stability and versatility in various applications. Its ability to act as a peptide bond surrogate and its potential in drug design make it particularly valuable in medicinal chemistry .

Properties

CAS No.

25462-36-6

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-5-phenylpentyl] carbamate

InChI

InChI=1S/C14H20N2O4/c15-13(17)19-9-12(10-20-14(16)18)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,17)(H2,16,18)

InChI Key

DYTUFDFHENBVTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(COC(=O)N)COC(=O)N

Origin of Product

United States

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